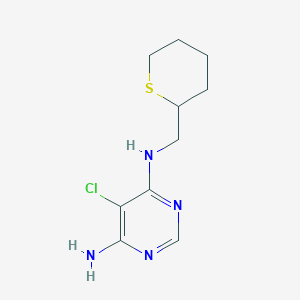![molecular formula C13H16ClNO2 B6634107 1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)
1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is also known as CPCCOEt and is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).
Wissenschaftliche Forschungsanwendungen
CPCCOEt has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent and selective antagonist of mGluR1, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPCCOEt has been used in studies to investigate the role of mGluR1 in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Wirkmechanismus
CPCCOEt acts as an antagonist of mGluR1 by binding to the receptor and blocking its activation by glutamate. This leads to a decrease in the activity of downstream signaling pathways, which are involved in various physiological processes such as synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
CPCCOEt has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brains of mice. CPCCOEt has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CPCCOEt has several advantages for lab experiments. It is a potent and selective antagonist of mGluR1, which allows for specific targeting of this receptor in studies. CPCCOEt is also relatively stable and can be easily synthesized in the lab. However, one limitation of CPCCOEt is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CPCCOEt. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another direction is to investigate its potential as a therapeutic target for other diseases such as depression and anxiety. Additionally, further studies are needed to investigate the mechanisms underlying the biochemical and physiological effects of CPCCOEt.
Synthesemethoden
The synthesis of CPCCOEt involves the reaction of 3-chloro-4-methylbenzylamine with pyrrolidine-2-carboxylic acid in the presence of triethylamine and ethyl chloroformate. The reaction yields CPCCOEt as a white solid with a melting point of 70-72°C.
Eigenschaften
IUPAC Name |
1-[(3-chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-9-4-5-10(7-11(9)14)8-15-6-2-3-12(15)13(16)17/h4-5,7,12H,2-3,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWYUECRIZKLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCCC2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methylpyridine-4-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B6634042.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-methylpyrazol-3-yl)ethanamine](/img/structure/B6634047.png)


![5-chloro-4-N-[2-(cyclohexen-1-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6634076.png)
![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)
![1-[4-(6-Amino-5-chloropyrimidin-4-yl)piperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B6634089.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)



![4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one](/img/structure/B6634121.png)
![2-[(2-Bromofuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6634136.png)